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Compound of Interest

Compound Name: Etrumadenant

Cat. No.: B605078

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy
involving Etrumadenant (AB928), a dual A2a/A2b adenosine receptor antagonist, and the
FOLFOX chemotherapy regimen. The information is compiled from available preclinical and
clinical data and is intended to guide further research and development.

Introduction

Etrumadenant is an investigational small molecule designed to block the immunosuppressive
effects of adenosine in the tumor microenvironment (TME).[1] High concentrations of
extracellular adenosine, often found in the TME, suppress the activity of key immune cells such
as T cells, natural killer (NK) cells, and myeloid cells by binding to A2a and A2b receptors.[1] By
antagonizing both of these receptors, Etrumadenant aims to restore anti-tumor immunity.

The FOLFOX protocol, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and
oxaliplatin, is a standard-of-care chemotherapy regimen for colorectal cancer. It induces cancer
cell death by inhibiting DNA synthesis and repair. The rationale for combining Etrumadenant
with FOLFOX is based on the hypothesis that chemotherapy-induced cancer cell death
releases adenosine triphosphate (ATP), which is subsequently converted to
immunosuppressive adenosine. By blocking the effects of this adenosine surge,
Etrumadenant may enhance the efficacy of FOLFOX.
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Signaling Pathways and Mechanism of Action

The combination of Etrumadenant and FOLFOX targets both cancer cells directly and the host
immune response.

FOLFOX Mechanism of Action

The components of FOLFOX act synergistically to induce cytotoxicity in rapidly dividing cancer
cells:

o Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to the inhibition of DNA
replication and transcription, ultimately triggering apoptosis.

¢ 5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate
synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.

» Folinic Acid (Leucovorin): Enhances the effect of 5-FU by stabilizing the binding of its active
metabolite to thymidylate synthase.

Etrumadenant Mechanism of Action

Etrumadenant is a dual antagonist of the A2a and A2b adenosine receptors. In the tumor
microenvironment, dying cancer cells release ATP, which is converted to adenosine by
ectonucleotidases like CD39 and CD73. Adenosine then binds to A2a and A2b receptors on
various immune cells, leading to immunosuppression. Etrumadenant blocks this interaction,
thereby restoring the function of immune cells to recognize and attack cancer cells.

Immune Cell

Etrumadenant blocks A2a/A2b Receptors leads to -
A

binds to

Tumor Microenvironment

@MI Dying Cancer Cells release ATP converted by @7 @
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Fig. 1: Mechanism of Action of Etrumadenant with FOLFOX.

Clinical Trial Data

The combination of Etrumadenant and FOLFOX has been evaluated in clinical trials, primarily
in patients with metastatic colorectal cancer (IMCRC). The key trials are ARC-3 (NCT03720678)
and ARC-9 (NCT04660812).

ARC-3 Study

The ARC-3 study was a Phase 1/1b trial evaluating the safety and preliminary efficacy of
Etrumadenant in combination with mFOLFOX-6 in patients with mCRC.

Table 1: Efficacy and Safety Data from the ARC-3 Trial in 3L+ mCRC Patients

Parameter Value
Efficacy

Objective Response Rate (ORR) 9.1%
Median Progression-Free Survival (PFS) 3.9 months
Median Overall Survival (OS) 15.7 months

Safety (Etrumadenant-related Adverse Events

>30%)
Fatigue >30% (Grades 1-2)
Nausea >30% (Grades 1-2)

Serious Adverse Events (Etrumadenant-related)

Grade 3 Acute Kidney Injury 1 patient

Grade 4-5 SAEs None reported

Data as of November 20, 2020, for 22 efficacy-evaluable 3L+ patients.
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ARC-9 Study

The ARC-9 study is a larger, randomized Phase 1b/2 platform study evaluating Etrumadenant-

based combinations in mCRC. Cohort B of this study is
Etrumadenant + Zimberelimab (an anti-PD-1 antibody)
to Regorafenib in third-line mCRC.

Table 2: Efficacy Data from Cohort B of the ARC-9 Trial

particularly relevant, comparing
+ mMFOLFOX-6 + Bevacizumab (EZFB)

EZFB Arm Regorafenib Hazard Ratio
Parameter p-value
(n=75) Arm (n=37) (95% ClI)
Median Overall
) 19.7 months 9.5 months 0.37 (0.22-0.63) 0.0003
Survival (OS)
Median
Progression-Free 6.2 months 2.1 months 0.27 (0.17-0.43) <0.0001
Survival (PFS)
Confirmed
Objective
17.3% 2.7% - -

Response Rate
(ORR)

Data as of November 13, 2023.

Table 3: Safety Data from Cohort B of the ARC-9 Trial

Adverse Event EZFB Arm Regorafenib Arm

Grade =3 TEAESs attributed to 23,00 25.7% (attributed to
. 0

Etrumadenant or Zimberelimab Regorafenib)

TEAE leading to

discontinuation of all study 5% 17%

drugs

Experimental Protocols
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Clinical Protocol: ARC-9 (Cohort B)

This protocol provides a general framework based on the available information for the ARC-9
study. Researchers should always refer to the specific and complete clinical trial protocol for
detailed instructions.

4.1.1. Patient Population

Histologically confirmed metastatic colorectal adenocarcinoma.

e Progression on or intolerance to at least two prior lines of therapy for metastatic disease,
including a fluoropyrimidine, irinotecan, oxaliplatin, an anti-VEGF therapy (if eligible), and an
anti-EGFR therapy (for RAS wild-type tumors).

o ECOG performance status of O or 1.
o Measurable disease per RECIST v1.1.
o Adequate organ function.
4.1.2. Treatment Regimen
o Etrumadenant: 150 mg administered orally once dalily.
e Zimberelimab: 360 mg administered as an intravenous infusion every 3 weeks.
¢ MFOLFOX-6:
o Oxaliplatin: 85 mg/m?2 intravenous infusion over 2 hours on Day 1.
o Leucovorin: 400 mg/mz intravenous infusion over 2 hours on Day 1.

o 5-Fluorouracil: 400 mg/m? intravenous bolus on Day 1, followed by a 2400 mg/m?
continuous intravenous infusion over 46-48 hours.

e Bevacizumab: 5 mg/kg intravenous infusion on Day 1.

Treatment is administered in 14-day cycles.
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Fig. 2: ARC-9 (Cohort B) Experimental Workflow.
4.1.3. Assessments

o Safety: Monitored continuously through physical examinations, vital signs, and laboratory
tests. Adverse events are graded according to CTCAE.

o Efficacy: Tumor assessments (CT or MRI) are performed at baseline and every 8 weeks.
Response is evaluated using RECIST v1.1.

e Pharmacokinetics (PK): Blood samples are collected at specified time points to determine
the concentration of Etrumadenant and its metabolites.

e Pharmacodynamics (PD): Blood and tumor biopsy samples may be collected to assess
biomarkers related to the adenosine pathway and immune activation.
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Preclinical Protocol: In Vivo Murine Syngeneic Tumor
Model

This protocol is a generalized representation based on common practices for evaluating
immuno-oncology agents in combination with chemotherapy.

4.2.1. Materials
e Animals: 6-8 week old female BALB/c mice.
e Cell Line: CT26 colon carcinoma cells.

¢ Reagents:

o

Etrumadenant (formulated for oral gavage).

[¢]

5-Fluorouracil (formulated for intraperitoneal injection).

[¢]

Oxaliplatin (formulated for intraperitoneal injection).

o

Matrigel.

o

Phosphate-Buffered Saline (PBS).
4.2.2. Procedure

e Tumor Implantation: Subcutaneously inject 1x10"6 CT26 cells in 100 pL of a 1:1
PBS/Matrigel solution into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
Calculate tumor volume using the formula: (Length x Width?) / 2.

e Treatment Initiation: When tumors reach an average volume of 100-150 mms, randomize
mice into treatment groups (e.g., Vehicle, Etrumadenant, FOLFOX, Etrumadenant +
FOLFOX).

e Dosing:
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o Etrumadenant: Administer orally once daily.

o FOLFOX: Administer 5-FU and Oxaliplatin intraperitoneally on a specified schedule (e.g.,
once or twice weekly).

o Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the
control group reach a predetermined endpoint size.

e Analysis: At the end of the study, collect tumors and spleens for downstream analysis (e.g.,
flow cytometry for immune cell infiltration, immunohistochemistry).

Preclinical Protocol: In Vitro T-Cell Activation Assay

This protocol outlines a general method to assess the ability of Etrumadenant to reverse
adenosine-mediated suppression of T-cell activation.

4.3.1. Materials
e Cells: Human Peripheral Blood Mononuclear Cells (PBMCSs).
e Reagents:

Adenosine.

o

Etrumadenant.

[¢]

Anti-CD3/CD28 antibodies or beads for T-cell stimulation.

[¢]

RPMI-1640 medium with 10% FBS.

[e]

o

Cytokine detection assay (e.g., ELISA or CBA for IFN-y and IL-2).

[¢]

Proliferation dye (e.g., CFSE).
4.3.2. Procedure

o Cell Preparation: Isolate PBMCs from healthy donor blood.
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Treatment: Plate PBMCs and pre-incubate with varying concentrations of Etrumadenant for
1 hour.

Suppression and Stimulation: Add adenosine to the wells, followed by the T-cell stimulus
(e.g., anti-CD3/CD28 beads).

Incubation: Culture the cells for 48-72 hours.

Analysis:

o Cytokine Production: Collect supernatants and measure the concentration of IFN-y and IL-
2.

o Proliferation: Stain cells with a proliferation dye at the beginning of the culture and analyze
dye dilution by flow cytometry at the end.

Conclusion

The combination of Etrumadenant with the FOLFOX chemotherapy regimen represents a
promising therapeutic strategy, particularly for metastatic colorectal cancer. The available
clinical data from the ARC-3 and ARC-9 trials suggest that this combination is well-tolerated
and can lead to improved clinical outcomes. The preclinical rationale is sound, with
Etrumadenant’'s mechanism of action directly counteracting a key immunosuppressive
pathway that can be activated by chemotherapy. Further research, including the full publication
of pivotal trial results and more detailed preclinical mechanism of action studies, will be crucial
to fully elucidate the potential of this combination therapy.
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 To cite this document: BenchChem. [Application Notes and Protocols: Etrumadenant in
Combination with FOLFOX Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605078#etrumadenant-combination-with-folfox-
chemotherapy-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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